molecular formula C14H10BrClN6O3 B14921585 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14921585
M. Wt: 425.62 g/mol
InChI Key: RMKQVEDTACWKQZ-UHFFFAOYSA-N
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Description

N~3~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole and 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. The synthesis process may involve:

    Nucleophilic substitution: Reacting 4-bromo-1H-pyrazole with a suitable nucleophile to introduce the pyrazole moiety.

    Coupling reactions: Using coupling agents like EDCI or DCC to link the pyrazole derivatives.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Amines: From the reduction of nitro groups.

    Substituted pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

N~3~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro and halogen groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A precursor in the synthesis of the compound.

    4-Chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

N~3~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10BrClN6O3

Molecular Weight

425.62 g/mol

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10BrClN6O3/c15-9-5-17-21(7-9)6-8-1-3-10(4-2-8)18-14(23)12-11(16)13(20-19-12)22(24)25/h1-5,7H,6H2,(H,18,23)(H,19,20)

InChI Key

RMKQVEDTACWKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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